3-Methoxy-4-methylphenylacetonitrile
Overview
Description
3-Methoxy-4-methylphenylacetonitrile is an organic compound with the molecular formula C10H11NO. It is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with an acetonitrile group (-CH2CN). This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylphenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of 3-methoxy-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically occurs at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the acetonitrile group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-methylphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, solvents like ether or tetrahydrofuran (THF).
Substitution: HNO3, Br2, sulfuric acid (H2SO4) as a catalyst.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
3-Methoxy-4-methylphenylacetonitrile is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-4-methylphenylacetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, while the acetonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
3-Methoxyphenylacetonitrile: Lacks the methyl group, which can affect its reactivity and applications.
4-Methoxyphenylacetonitrile: The methoxy group is positioned differently, influencing its chemical behavior.
3-Methylphenylacetonitrile:
Uniqueness: 3-Methoxy-4-methylphenylacetonitrile is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can enhance its reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-(3-methoxy-4-methylphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-3-4-9(5-6-11)7-10(8)12-2/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGXHARSWLJCGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302132 | |
Record name | 3-methoxy-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64829-31-8 | |
Record name | 64829-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methoxy-4-methylphenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-4-methylphenylacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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